molecular formula C27H22N2O4 B2872697 (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid CAS No. 1998596-44-3

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid

Cat. No.: B2872697
CAS No.: 1998596-44-3
M. Wt: 438.483
InChI Key: SDOCAXUVRCYHEN-RUZDIDTESA-N
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Description

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a quinoline moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the amine group: The starting material, an amino acid derivative, is first protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the quinoline moiety: The protected amino acid is then subjected to a series of reactions to introduce the quinoline ring. This can involve cyclization reactions using appropriate reagents and catalysts.

    Coupling reactions: The final step involves coupling the quinoline-containing intermediate with other functional groups to form the desired product.

Industrial Production Methods

Industrial production of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its quinoline moiety is of particular interest due to its known biological activity, including antimicrobial and anticancer properties.

Medicine

In medicine, ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in organic synthesis makes it valuable for the large-scale production of various chemical products.

Mechanism of Action

The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-4-yl)propanoic acid: Similar structure but with a different position of the quinoline ring.

    ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-6-yl)propanoic acid: Contains a pyridine ring instead of a quinoline ring.

    ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid: Contains an isoquinoline ring.

Uniqueness

The uniqueness of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the Fmoc protecting group and the quinoline moiety allows for versatile applications in various fields of research.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-6-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c30-26(31)25(15-17-11-12-24-18(14-17)6-5-13-28-24)29-27(32)33-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOCAXUVRCYHEN-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)N=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC5=C(C=C4)N=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1998596-44-3
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid
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